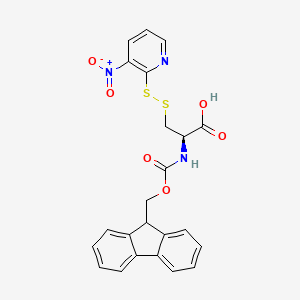

Fmoc-Cys(npys)-OH

Descripción general

Descripción

“Fmoc-Cys(npys)-OH” is a disulfide with a cyclic structure that can be used in the synthesis of peptides . It reacts efficiently with thiols to form stable, covalent bonds and can be used as an efficient ligation reagent for cyclic peptides .

Synthesis Analysis

The synthesis of peptides containing “Fmoc-Cys(npys)-OH” presents special challenges to the peptide chemist. Careful planning of the synthetic strategy is essential, if the peptide possessing the correct structure is to be obtained in good yield . A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS (Solid Phase Peptide Synthesis). The choice depends on the nature of the desired peptide and synthetic strategic .Molecular Structure Analysis

The “Fmoc-Cys(npys)-OH” molecule contains a total of 56 bond(s). There are 37 non-H bond(s), 22 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 nitro group(s) (aromatic) .Chemical Reactions Analysis

“Fmoc-Cys(npys)-OH” reacts efficiently with thiols to form stable, covalent bonds . It can be used as an efficient ligation reagent for cyclic peptides . Npys allows site-directed disulfide bond formation, as it is cleaved by thiols .Physical And Chemical Properties Analysis

“Fmoc-Cys(npys)-OH” has a molecular formula of C23H19N3O6S2 and a molecular weight of 497.54 g/mol . Its boiling point is predicted to be 727.7±60.0 °C and its density is predicted to be 1.52±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Structural Biology Studies

In structural biology, understanding the 3D structure of proteins is crucial. “Fmoc-Cys(npys)-OH” enables the introduction of spin labels, fluorescent probes, or cross-linkers to cysteine residues, aiding in the study of protein structures via techniques like NMR or X-ray crystallography.

These applications demonstrate the versatility and importance of “Fmoc-Cys(npys)-OH” in scientific research, particularly in the fields of peptide and protein chemistry .

Mecanismo De Acción

Target of Action

Fmoc-Cys(npys)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid building blocks that are coupled to one another via amide bonds during the synthesis of peptides .

Mode of Action

Fmoc-Cys(npys)-OH operates by protecting the cysteine thiol group during peptide synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, typically using piperidine .

Biochemical Pathways

The use of Fmoc-Cys(npys)-OH in peptide synthesis involves the native chemical ligation (NCL) pathway . This pathway is a method for producing long peptide chains by joining shorter ones . The Fmoc-Cys(npys)-OH compound plays a crucial role in this process by enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through NCL .

Pharmacokinetics

The stability of the compound under the conditions used for fmoc deprotection is a critical factor in its successful application .

Result of Action

The use of Fmoc-Cys(npys)-OH in peptide synthesis results in the production of complex peptides and proteins with precise control over their sequence and structure . This has wide-ranging applications in biological research and drug development .

Action Environment

The action of Fmoc-Cys(npys)-OH is influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is removed under basic conditions, typically using piperidine . The stability of the compound under these conditions is a critical factor in its successful application .

Safety and Hazards

Direcciones Futuras

The future directions of “Fmoc-Cys(npys)-OH” could involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine. This could facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHHIXLTDNIII-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

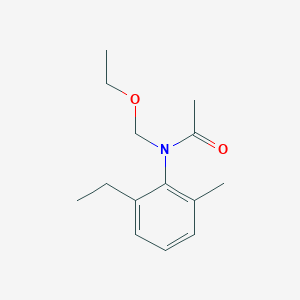

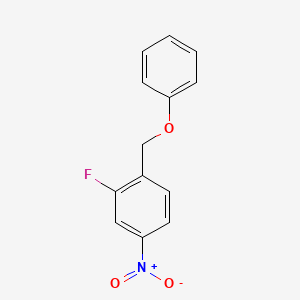

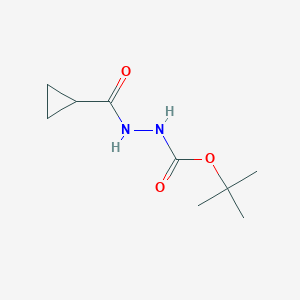

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)